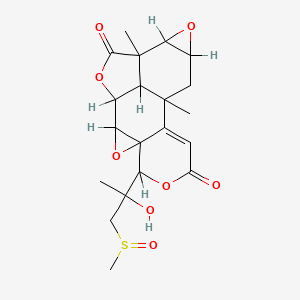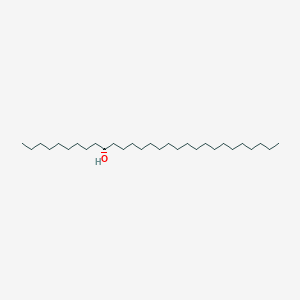![molecular formula C18H20N2O2 B1206032 4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide CAS No. 5620-26-8](/img/structure/B1206032.png)
4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide is a member of benzamides.
Scientific Research Applications
Environmental Applications
The advanced oxidation processes (AOPs) are a focal area of research due to water scarcity and the accumulation of recalcitrant compounds in the environment. AOPs are employed to treat compounds like acetaminophen (ACT) from aqueous media, leading to the generation of various by-products and pathways. This review highlights the state-of-the-art studies on by-products of ACT, their biotoxicity, and the degradation pathways. Computational methods like the Fukui function are used for predicting reactive sites in the ACT molecule, offering insights into enhancing the degradation of such compounds by AOP systems (Qutob et al., 2022).
Pharmaceutical Chemistry
4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide is structurally related to benzamides and acetamides, which are significant in the field of pharmaceutical chemistry. A detailed review of the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, particularly N-substituted benzamides, is presented. This review also touches upon the compounds' emergence as substances of abuse and the international efforts to track these substances (Sharma et al., 2018).
Biofouling Prevention in Water Treatment
Biofouling of polyamide membranes is a significant barrier in reverse osmosis (RO) technologies for fresh water supply. This review investigates the applicability of non-oxidizing biocides, including various chemicals, in preventing and controlling biofouling in RO systems. The biocides' antimicrobial efficiency, hazard levels, membrane compatibility, and applicability to drinking water treatment are assessed, highlighting the need for future research on economic, eco-friendly, and safe antifouling agents to promote sustainable water supply (Da-Silva-Correa et al., 2022).
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol (DFP) serves as a crucial fluorophoric platform for the development of chemosensors for various analytes. The high selectivity and sensitivity of DFP-based chemosensors for detecting metal ions, anions, neutral molecules, and pH regions have been well-documented. This review is the first to cover DFP-based fluorescent chemosensors for various analytes, offering opportunities to modulate sensing selectivity and sensitivity and to develop more chemosensors (Roy, 2021).
properties
CAS RN |
5620-26-8 |
|---|---|
Product Name |
4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide |
Molecular Formula |
C18H20N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-methyl-N-(4-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C18H20N2O2/c1-14-2-4-15(5-3-14)18(21)19-16-6-8-17(9-7-16)20-10-12-22-13-11-20/h2-9H,10-13H2,1H3,(H,19,21) |
InChI Key |
SEUFBHGLOPINDD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



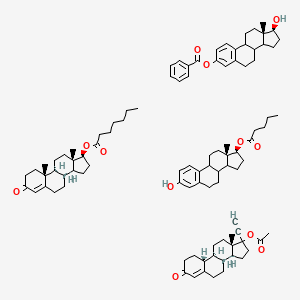
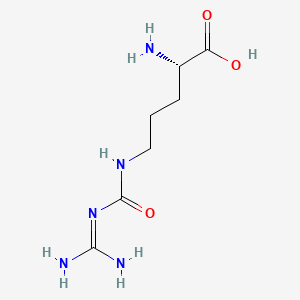
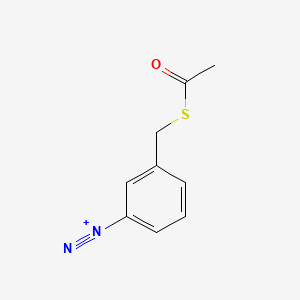

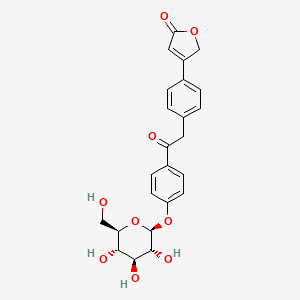
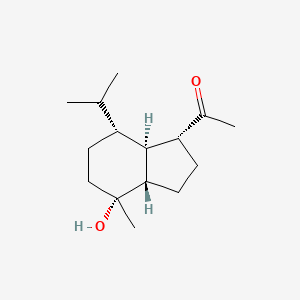

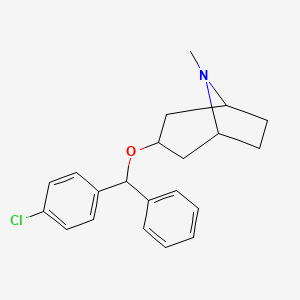
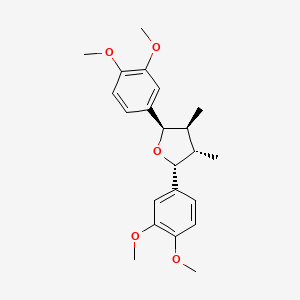
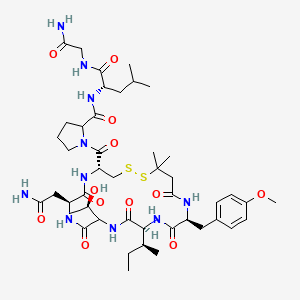
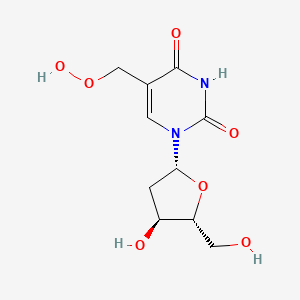
![4-methoxy-2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]phenol](/img/structure/B1205970.png)
